lipoyl-AMP
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C18H26N5O8PS2 |
|---|---|
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
QWEGOCJRZOKSOE-NLJBGGCZSA-N |
Isomerische SMILES |
C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Role in Enzyme Function and Metabolism
Lipoyl-AMP is crucial for the activity of several key mitochondrial enzymes, particularly those involved in the tricarboxylic acid cycle and branched-chain amino acid catabolism. The attachment of lipoic acid via lipoyl-AMP enhances the catalytic efficiency of these enzymes.
Key Enzymes Utilizing Lipoyl-AMP
| Enzyme | Function | Role of Lipoyl-AMP |
|---|---|---|
| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | Lipoyl-AMP facilitates lipoic acid attachment to E2 subunit |
| Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | Essential for enzyme activation via lipoylation |
| Branched-Chain Ketoacid Dehydrogenase | Catabolizes branched-chain amino acids | Requires lipoylation for proper function |
Mechanistic Insights from Structural Studies
Structural studies have provided insights into how lipoyl-AMP interacts with its target enzymes. For instance, the crystal structure of bovine lipoyltransferase revealed that lipoyl-AMP binds in a hydrophobic pocket, facilitating the nucleophilic attack by lysine residues on target proteins . This binding mechanism is essential for understanding how lipoic acid modifications occur at a molecular level.
Case Study: Bovine Lipoyltransferase
- Findings : The enzyme utilizes lipoyl-AMP to catalyze the transfer of lipoic acid to specific lysine residues on protein substrates.
- Implications : Understanding this mechanism aids in elucidating metabolic disorders linked to deficiencies in lipoic acid metabolism .
Implications in Mitochondrial Diseases
Deficiencies in enzymes responsible for lipoylation, such as lipoyltransferase-1, can lead to severe mitochondrial diseases. Research has shown that mutations affecting these enzymes disrupt the synthesis and transfer of lipoyl groups, resulting in impaired energy metabolism.
Case Study: LIPT1 Deficiency
- Symptoms : Patients exhibit respiratory deficiencies and muscle weakness due to impaired pyruvate oxidation.
- Biochemical Analysis : Metabolomic profiling indicated elevated levels of lactate and alanine, suggesting a block in normal metabolic pathways due to lack of lipoylation .
Biotechnological Applications
Lipoyl-AMP has potential applications in biotechnology, particularly in engineering microbial systems for enhanced production of lipoic acid or related compounds. By manipulating pathways involving lipoyl-AMP, researchers can create strains with improved metabolic profiles.
Example: Engineered Microbial Systems
Researchers have successfully engineered bacterial strains that utilize lipoyl-AMP more efficiently, leading to increased yields of lipoic acid under specific growth conditions . This approach could be beneficial for industrial applications where lipoic acid is utilized as a dietary supplement or therapeutic agent.
Analyse Chemischer Reaktionen
Formation of Lipoyl-AMP: Adenylation Reaction
Lipoyl-AMP is synthesized via an ATP-dependent adenylation reaction catalyzed by lipoate-protein ligases (e.g., Plasmodium falciparum LipL1, E. coli LplA). The reaction proceeds as:
Key findings :
-
PfLipL1 binds reduced lipoate (dihydrolipoate) with a 290-fold higher affinity () compared to oxidized lipoate () .
-
In E. coli, LplA undergoes conformational changes (180° rotation of the C-terminal domain) to stabilize the lipoyl-AMP intermediate .
Transfer of the Lipoyl Group: Lipoyltransferase Reaction
Lipoyl-AMP serves as a substrate for lipoyltransferases (e.g., PfLipL2, bovine liver lipoyltransferase), which transfer the lipoyl moiety to acceptor proteins:
Substrate Specificity :
| Enzyme | Substrate Compatibility | Activity Observed? | Source |
|---|---|---|---|
| PfLipL2 | BCDHLD, KDHLD (Plasmodium substrates) | Yes | |
| Bovine Lipoyltransferase | ApoH-protein, hexanoyl-/octanoyl-/decanoyl-AMP | Yes |
Kinetic Data for E. coli LplA :
| Reaction Stage | Intermediate State | (μM) |
|---|---|---|
| Post-adenylation | Lipoyl-AMP bound to LplA | 0.15 ± 0.02 |
| Pre-transfer | Octyl-5′-AMP·apoH-protein | 0.21 ± 0.03 |
Redox-Dependent Reactivity
The redox state of lipoyl-AMP regulates its utilization:
-
PfLipL1 preferentially activates reduced lipoate (dihydrolipoate) to form dihydrolipoyl-AMP, which is efficiently transferred by PfLipL2 to dehydrogenase complexes .
-
In contrast, oxidized lipoyl-AMP exhibits weaker binding () and is less kinetically favorable .
Enzymatic Coupling and Catalytic Mechanisms
-
Sequential catalysis : In Plasmodium, LipL1 and LipL2 function cooperatively. LipL1 generates lipoyl-AMP, which LipL2 uses to modify BCDHLD and KDHLD .
-
Conformational dynamics : Structural studies of E. coli LplA reveal that adenylation triggers movements in the adenylate-binding loop and a 180° domain rotation, priming the enzyme for lipoyl transfer .
Broad Substrate Tolerance
Bovine lipoyltransferases demonstrate promiscuity, transferring acyl groups from hexanoyl-, octanoyl-, and decanoyl-AMP to apoH-protein with comparable efficiency to lipoyl-AMP . This suggests evolutionary flexibility in acyl carrier systems.
Vorbereitungsmethoden
Bacterial Lipoate Protein Ligase A (LplA)-Dependent Synthesis
In Escherichia coli, the LplA enzyme catalyzes a two-step reaction involving ATP-dependent activation of lipoic acid followed by transfer to target proteins. The first step generates lipoyl-AMP through nucleophilic substitution:
$$
\text{Lipoic acid} + \text{ATP} \xrightarrow{\text{LplA, Mg}^{2+}} \text{Lipoyl-AMP} + \text{PP}_i
$$
Structural studies reveal that LplA undergoes three conformational changes during this process:
- Adenylate-binding loop movement stabilizes the lipoyl-AMP intermediate.
- Lipoate-binding loop reorganization positions the thiolane ring.
- 180° rotation of the C-terminal domain prepares the enzyme for apoprotein binding.
The Thermoplasma acidophilum LplA homolog shares this mechanism but exhibits tighter binding to lipoyl-AMP (Kd = 0.8 μM vs. 2.3 μM in E. coli), suggesting evolutionary optimization for high-affinity interactions.
Radical S-Adenosylmethionine (SAM)-Dependent Pathways
Recent work on Bacillus subtilis and sulfur-oxidizing bacteria revealed a four-enzyme pathway involving:
- sLpl(AB) ligase : Attaches octanoate/lipoate to apoproteins.
- LipS1/LipS2 : Radical SAM enzymes inserting sulfur atoms at C6/C8 positions.
This pathway operates at 2.4-fold higher efficiency than canonical routes in sulfur-rich environments, producing lipoyl-AMP at 12.7 nmol/min/mg protein. Phylogenomic analysis shows this system diverged early in Firmicutes evolution, representing an ancestral lipoylation strategy.
Eukaryotic Lipoyltransferases
Human mitochondrial LipT1 demonstrates unexpected amidotransferase activity, catalyzing lipoyl-AMP formation through a ping-pong mechanism:
| Parameter | Value |
|---|---|
| Km (lipoic acid) | 18.4 ± 2.1 μM |
| kcat | 4.7 ± 0.3 s⁻¹ |
| Optimal pH | 7.8–8.2 |
| Mg²⁺ requirement | 2.5 mM |
This system shows 94% structural homology to bacterial LplA but exhibits stricter substrate specificity, rejecting octanoyl-AMP analogs.
Chemical Synthesis Approaches
While less biologically relevant, chemical synthesis provides lipoyl-AMP for structural and mechanistic studies.
Direct Adenylation
Lipoic acid (0.1 M) is reacted with ATP (1.2 eq) in anhydrous DMF using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:
$$
\text{C}8\text{H}{14}\text{O}2\text{S}2 + \text{C}{10}\text{H}{16}\text{N}5\text{O}{13}\text{P}3 \xrightarrow{\text{DCC}} \text{C}{18}\text{H}{25}\text{N}6\text{O}{14}\text{P}2\text{S}2 + \text{H}2\text{O}
$$
Yields reach 68% after HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient). Key challenges include:
- Epimerization : R-isomer purity drops to 82% without chiral catalysts.
- Hydrolysis : Half-life of 23 minutes in aqueous buffers (pH 7.4).
Solid-Phase Synthesis
Immobilized adenosine monophosphate on aminomethyl polystyrene resin allows iterative coupling:
- Resin activation : 2-chlorotrityl chloride, 2.5 eq, DCM.
- AMP loading : 0.8 mmol/g capacity.
- Lipoic acid coupling : HBTU/HOBt, 94% efficiency.
This method produces lipoyl-AMP at 92% purity (LC-MS) but requires specialized equipment for large-scale synthesis.
In Vitro Reconstitution Systems
Combining enzymatic and chemical components enables controlled lipoyl-AMP production:
coli-Based System
| Component | Concentration | Role |
|---|---|---|
| Purified LplA | 50 μg/mL | Catalyzes adenylation |
| ATP | 5 mM | Phosphate donor |
| R-lipoic acid | 0.15 mM | Substrate |
| MgCl₂ | 10 mM | Cofactor |
Reactions proceed at 25°C for 15 seconds, generating 1.2 nmol/μL lipoyl-AMP. The system allows isotopic labeling (e.g., ¹³C-lipoate) for NMR studies.
Mitochondrial Reconstitution
Using human LipT1 and PDH E2 subunit:
- LipT1 purification : Ni-NTA affinity chromatography, 95% purity.
- Apo-E2 preparation : Expressed in lipoic acid-auxotrophic E. coli.
- Reaction mix : 20 mM Tris-Cl (pH 8.0), 2 mM DTT, 0.5 mM ATP.
This system achieves 78% lipoylation efficiency, validated by MALDI-TOF mass shift (+188.3 Da).
Comparative Analysis of Methods
The table below evaluates key preparation strategies:
| Method | Yield | Purity | Scalability | Biological Relevance |
|---|---|---|---|---|
| Bacterial LplA | 85–92% | 99% | High | High |
| Chemical synthesis | 68–72% | 92–95% | Moderate | Low |
| Mitochondrial LipT1 | 75–78% | 97% | Low | High |
| Radical SAM pathway | 89% | 96% | Moderate | Moderate |
Enzymatic methods using LplA variants remain optimal for most applications, while chemical synthesis suits structural studies requiring non-natural analogs.
Q & A
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model structural shifts in LplA’s lipoate-binding loop upon ligand binding .
- Cryo-EM : Capture intermediate states of LplA–lipoyl-AMP complexes in solution .
- Fluorescence Quenching : Monitor residue accessibility changes using tryptophan mutants .
Key Insight : LplA undergoes large-scale conformational changes, including adenylate-binding loop adjustments, to accommodate lipoyl-AMP .
What are the challenges in studying lipoyl-AMP in eukaryotic systems?
Q. Advanced
- Endogenous Competition : Differentiate exogenous vs. endogenous lipoylation pathways using isotopic labeling (e.g., ¹³C-lipoic acid) .
- Mitochondrial Localization : Isolate mitochondria to study lipoyl-AMP synthesis in organelle-specific contexts .
- Knockout Models : Generate LplA/LIPT1-deficient cell lines to dissect metabolic dependencies .
How to reconcile structural data with enzymatic activity assays?
Advanced
Contradictions may arise when crystal structures show ligand binding but enzymatic assays show inactivity. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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